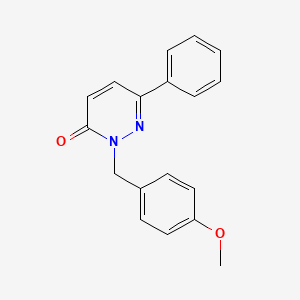

2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)13-20-18(21)12-11-17(19-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQAVMLYECZMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Methoxybenzyl 6 Phenylpyridazin 3 2h One

Historical and Current Synthetic Pathways to Pyridazin-3(2H)-ones

The synthesis of the pyridazin-3(2H)-one ring system has evolved over the years, with classical methods being refined and new, more efficient pathways being developed. These methods generally involve the formation of the heterocyclic ring from acyclic precursors, followed by functionalization to introduce desired substituents.

A foundational and widely employed method for the synthesis of pyridazin-3(2H)-ones is the cyclocondensation reaction between a γ-keto acid and a hydrazine (B178648) derivative. iglobaljournal.comscholarsresearchlibrary.com This approach involves the reaction of a 1,4-dicarbonyl compound, specifically a γ-keto acid, with hydrazine or its substituted analogues. researchgate.net The initial step is the formation of a hydrazone, which then undergoes intramolecular cyclization to form the pyridazinone ring. scispace.com

The general scheme for this reaction can be summarized as follows:

Step 1: Hydrazone Formation: The carbonyl group of the γ-keto acid reacts with the hydrazine to form a hydrazone intermediate.

Step 2: Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid moiety, leading to the closure of the six-membered ring and the elimination of a water molecule.

This method is versatile and allows for the introduction of substituents at various positions of the pyridazinone ring by choosing appropriately substituted γ-keto acids and hydrazines. For instance, the reaction of β-aroylpropionic acids with hydrazine hydrate (B1144303) is a common route to synthesize 6-aryl-4,5-dihydropyridazin-3(2H)-ones. raco.cat Subsequent dehydrogenation can then yield the corresponding aromatic pyridazin-3(2H)-one. scholarsresearchlibrary.com

Several variations and improvements to this classical method have been reported. For example, ultrasound-promoted multicomponent synthesis has been developed for the efficient production of pyridazinones in high yields and short reaction times. scispace.com

Modification of the nitrogen atom at the 2-position of the pyridazinone ring is a key strategy for diversifying the chemical space and modulating the biological activity of these compounds. N-substitution is typically achieved after the formation of the pyridazinone core.

Common methods for N-alkylation or N-arylation include:

Reaction with Alkyl Halides: The pyridazinone nitrogen can act as a nucleophile and react with various alkyl halides (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate to introduce an alkyl substituent. mdpi.com

Mannich Reaction: N-dialkylaminomethyl derivatives can be synthesized through the Mannich reaction, which involves the reaction of the pyridazinone with formaldehyde and a secondary amine. raco.cat

These N-substitution reactions are crucial for the synthesis of specific target molecules like 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, where a 4-methoxybenzyl group is attached to the N2 position.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the pyridazinone core, allowing for the introduction of a wide variety of substituents with high efficiency and selectivity. scholarsresearchlibrary.com These reactions are particularly useful for creating carbon-carbon and carbon-heteroatom bonds.

Key palladium-catalyzed cross-coupling reactions used in pyridazinone chemistry include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridazinone with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly effective method for introducing aryl or heteroaryl substituents onto the pyridazinone ring. nih.gov

Sonogashira Coupling: This reaction couples a halopyridazinone with a terminal alkyne, providing a route to alkynyl-substituted pyridazinones. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halopyridazinone with an amine. rsc.org

These advanced synthetic methods have significantly expanded the scope of pyridazinone chemistry, enabling the synthesis of complex molecules with diverse functionalities. researchgate.net

Targeted Synthesis of this compound and its Analogues

The synthesis of the specific compound this compound involves a multi-step process that combines the classical cyclocondensation reaction with subsequent N-substitution.

A plausible synthetic route would involve:

Synthesis of 6-phenylpyridazin-3(2H)-one: This intermediate is typically prepared by the cyclocondensation of 4-oxo-4-phenylbutanoic acid (β-benzoylpropionic acid) with hydrazine hydrate. researchgate.net

N-alkylation: The resulting 6-phenylpyridazin-3(2H)-one is then reacted with 4-methoxybenzyl chloride or bromide in the presence of a suitable base to yield the final product, this compound.

Analogues of this compound can be synthesized by varying the substituents on the phenyl ring at the 6-position and by using different substituted benzyl (B1604629) halides for the N-alkylation step.

The efficiency of the synthesis of pyridazinone derivatives can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing yields and minimizing side products.

For the cyclocondensation step, refluxing in ethanol is a common condition. iglobaljournal.com In the case of N-alkylation, the choice of base and solvent is critical. For instance, using potassium carbonate in an anhydrous solvent like acetonitrile is a frequently employed condition. researchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols. For example, the use of microwave irradiation has been shown to accelerate reactions and improve yields in some cases.

The following table summarizes typical reaction conditions for the key synthetic steps:

| Reaction Step | Reagents | Typical Conditions | Yield |

| Cyclocondensation | γ-keto acid, Hydrazine hydrate | Ethanol, Reflux | Good to Excellent |

| N-Alkylation | Pyridazinone, Alkyl halide, Base (e.g., K2CO3) | Anhydrous acetonitrile, Reflux | Moderate to Good |

| Palladium-catalyzed Coupling | Halopyridazinone, Coupling partner, Pd catalyst, Base | Varies depending on the specific reaction | Generally Good |

Regioselectivity and chemoselectivity are important considerations in the synthesis of substituted pyridazinones. In the cyclocondensation of unsymmetrical γ-keto acids with substituted hydrazines, the formation of two possible regioisomers can occur. The selectivity of this reaction can be influenced by the steric and electronic properties of the substituents on both the keto acid and the hydrazine.

In palladium-catalyzed cross-coupling reactions, the choice of ligand and reaction conditions can play a crucial role in achieving high selectivity, especially when multiple reactive sites are present on the pyridazinone ring. For instance, in the case of dihalopyridazinones, selective mono- or di-functionalization can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction parameters. researchgate.net

The development of highly selective synthetic methods is essential for the efficient and unambiguous synthesis of complex pyridazinone derivatives with well-defined structures for pharmacological evaluation.

Post-Synthetic Modifications and Derivatization Strategies

Post-synthetic modification is a powerful tool for the structural diversification of a lead compound to optimize its pharmacological profile. For this compound, these modifications primarily focus on the functionalization of the phenyl and methoxybenzyl moieties, as well as hybridization with other heterocyclic systems.

The aromatic rings of this compound offer opportunities for the introduction of various substituents to modulate the compound's properties.

The 6-phenyl group can be functionalized through electrophilic substitution reactions. The nature and position of the substituent can significantly influence the biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule. A general approach to synthesize derivatives with substituted phenyl rings at the 6-position involves starting from appropriately substituted γ-ketoacids. nih.gov

| Substituent (R) on Phenyl Ring | Synthetic Approach | Potential Impact |

|---|---|---|

| -NO2 | Nitration of the 6-phenyl ring | Enhanced biological activity nih.gov |

| -NH2 | Reduction of the nitro group | Acts as a precursor for further derivatization |

| -OH | Hydroxylation or starting from hydroxylated precursors | Improved solubility and potential for hydrogen bonding nih.gov |

| -OCH3 | Starting from methoxy-substituted γ-ketoacids | Increased lipophilicity |

| Halogens (F, Cl, Br) | Halogenation reactions | Modulation of pharmacokinetic properties |

The 4-methoxybenzyl group at the N-2 position also presents opportunities for modification. The p-methoxybenzyl (PMB) group is a well-known protecting group in organic synthesis, and its modification or removal can be a key step in creating new derivatives. researchgate.netunivie.ac.at Demethylation of the methoxy (B1213986) group to a hydroxyl group can be achieved using various reagents, providing a handle for further functionalization, such as etherification or esterification.

| Modification on Methoxybenzyl Moiety | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Demethylation | BBr3, TFA | -OH |

| Etherification of the resulting phenol (B47542) | Alkyl halide, base | -OR |

| Esterification of the resulting phenol | Acyl chloride, base | -OC(O)R |

Molecular hybridization, which involves combining two or more pharmacophoric units, is a widely used strategy in drug design to enhance activity and overcome drug resistance. nih.gov The pyridazinone scaffold can be hybridized with other heterocyclic rings to create novel fused systems with potentially improved biological profiles.

One common approach involves the annulation of another ring onto the pyridazinone core. For example, the pyridazinone ring can be fused with a quinazoline ring to form pyridazino[1,6-b]quinazolinones, which have shown potent anticancer activity. asianpubs.orgnih.gov Another strategy is to link another heterocyclic moiety to the pyridazinone scaffold through a flexible linker. For instance, triazole rings have been conjugated to the pyridazinone core, resulting in compounds with significant biological effects. nih.gov

| Hybrid Heterocycle | Synthetic Strategy | Reported Biological Activity |

|---|---|---|

| Pyridazino[1,6-b]quinazolinone | Condensation of a 3-chloropyridazine derivative with anthranilic acid asianpubs.org | Anticancer nih.gov |

| Tetrazolo[1,5-b]pyridazine | Reaction of a 3-chloropyridazine derivative with sodium azide asianpubs.org | Hypotensive asianpubs.org |

| Pyridazino[3,4-b] asianpubs.orgnih.govthiazine | Reaction of a pyridazinethione derivative with chloroacetic acid and an aldehyde nih.gov | Antiviral nih.gov |

| Pyrimido[4,5-c]pyridazine | One-pot reaction of a barbituric acid derivative with an arylglyoxal and hydrazine tubitak.gov.tr | MAO inhibitory activity tubitak.gov.tr |

Green Chemistry Principles in Pyridazinone Synthesis

The application of green chemistry principles in pharmaceutical synthesis is crucial for minimizing environmental impact and improving sustainability. Several green approaches have been developed for the synthesis of pyridazinone derivatives.

One of the most effective green chemistry techniques is the use of microwave-assisted synthesis. asianpubs.orgnih.govtandfonline.commdpi.comasianpubs.org Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby reducing the generation of hazardous waste. For example, the synthesis of various pyridazinone derivatives, including fused heterocyclic systems, has been successfully achieved using microwave-assisted methods. asianpubs.org

Another important green chemistry strategy is the development of one-pot synthesis and multicomponent reactions (MCRs). tubitak.gov.trsemanticscholar.orgnih.gov These approaches improve efficiency by combining multiple reaction steps into a single operation, which reduces the need for purification of intermediates, saves time and resources, and minimizes waste. One-pot syntheses of substituted pyridazinones and their fused analogues, such as pyrimido[4,5-c]pyridazines, have been reported. tubitak.gov.tr

The use of greener solvents and catalysts is also a key aspect of green chemistry. Efforts are being made to replace hazardous solvents with more environmentally benign alternatives and to use catalysts that are recyclable and have low toxicity.

| Green Chemistry Approach | Advantages | Example in Pyridazinone Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions nih.govtandfonline.com | Synthesis of pyridazino[6,1-b]quinazolin-10-ones and tetrazolo[1,5-b]pyridazines asianpubs.org |

| One-Pot Synthesis | Increased efficiency, reduced waste, time and resource-saving semanticscholar.orgnih.gov | Preparation of 6-substituted 3(2H)-pyridazinones from ketones and glyoxylic acid semanticscholar.org |

| Multicomponent Reactions (MCRs) | Atom economy, straightforward design, introduction of diversity in a single step tubitak.gov.tr | Synthesis of pyrimido[4,5-c]pyridazines tubitak.gov.tr |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxybenzyl 6 Phenylpyridazin 3 2h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available literature containing detailed Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one was found.

Detailed 1D and 2D NMR Analysis for Proton and Carbon Assignments

Specific 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR data, which are essential for the unambiguous assignment of proton and carbon signals in the molecule, were not available in the searched scientific databases. Consequently, a data table for NMR assignments could not be generated.

Conformational Analysis using NMR Techniques

Information regarding conformational analysis of this compound using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), is not present in the available literature. These studies would be necessary to determine the preferred three-dimensional arrangement of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No high-resolution mass spectrometry (HRMS) data for this compound was found. HRMS is crucial for confirming the elemental composition and exact mass of a compound, thereby validating its molecular formula (C₁₈H₁₆N₂O₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental infrared (IR) spectroscopy data for this compound, which would identify characteristic vibrational frequencies of its functional groups (such as the C=O of the pyridazinone ring, C=N, C-O ether, and aromatic C-H bonds), could not be located. A data table of IR absorption bands cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. This analysis would provide information about the electronic transitions within the molecule, typically showing absorption maxima (λmax) corresponding to π→π* and n→π* transitions in the conjugated system.

X-Ray Crystallography for Solid-State Structural Determination

A search for single-crystal X-ray crystallography data for this compound did not yield any results. This technique is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state. Therefore, a data table of crystallographic parameters cannot be compiled.

Theoretical Spectroscopy and Comparison with Experimental Data

Following a comprehensive search of scientific literature and chemical databases, specific experimental and theoretical spectroscopic data for the compound this compound could not be located. While numerous studies conduct theoretical and experimental analyses on analogous pyridazinone derivatives, publications containing a detailed comparison of calculated versus experimental spectra (FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis) for this precise molecule are not available in the public domain.

The general methodology for such an analysis, as seen in studies on similar compounds, involves the use of computational chemistry, particularly Density Functional Theory (DFT), to predict the spectroscopic properties. epstem.netnih.govepstem.net

Typical Computational Approach:

Geometry Optimization: The first step in theoretical analysis is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). nih.govmdpi.com This process calculates the molecule's ground state geometry with the lowest possible energy.

Vibrational Frequency Calculations (FT-IR): Once the geometry is optimized, the same level of theory is used to calculate the harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) that are observed experimentally in an FT-IR spectrum. Due to the approximations inherent in the calculations and the fact that they are performed on a single molecule in a vacuum (gas phase), a scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental data, which is typically recorded in the solid state. nih.gov

NMR Chemical Shift Calculations (¹H and ¹³C NMR): The theoretical ¹H and ¹³C NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netepstem.net These calculations are performed on the optimized molecular structure and provide predicted chemical shifts (in ppm) for each nucleus, which can then be compared to the peaks in an experimental NMR spectrum.

Electronic Transition Calculations (UV-Vis): The electronic properties, such as the maximum absorption wavelengths (λmax) observed in UV-Vis spectroscopy, are predicted using Time-Dependent DFT (TD-DFT) calculations. nih.gov This method provides information about the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which correspond to the absorption of UV or visible light.

Comparison with Experimental Data: In a typical study, the calculated data would be presented in tables alongside the experimental data. The discussion would focus on the correlation between the two sets of values. For instance, a high correlation coefficient (R²) from a plot of experimental versus calculated NMR chemical shifts would indicate that the chosen theoretical model accurately describes the electronic environment of the molecule. epstem.net Similarly, the calculated vibrational frequencies would be assigned to the corresponding experimental peaks in the FT-IR spectrum.

Without the specific data for this compound, it is not possible to provide the requested data tables or a detailed comparative analysis for this particular compound.

Computational Chemistry and Theoretical Investigations of 2 4 Methoxybenzyl 6 Phenylpyridazin 3 2h One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. These methods are widely used to determine optimized molecular geometry, electronic properties, and spectroscopic features of pyridazinone systems. For a molecule like 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate results for both geometry and electronic properties.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In studies of similar pyridazinone derivatives, DFT calculations have shown that the HOMO and LUMO electron densities are often delocalized across the pyridazinone ring and adjacent phenyl groups. For this compound, the HOMO is expected to be distributed over the phenyl and pyridazinone rings, while the LUMO is likely concentrated on the pyridazinone core, particularly the C=O and C=N bonds. The methoxybenzyl group would also influence the electron distribution.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyridazinone System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Note: These values are illustrative, based on calculations for structurally similar pyridazinone compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, favorable for electrophilic attack) and blue indicates electron-poor areas (positive potential, favorable for nucleophilic attack). Green and yellow represent regions of intermediate and near-zero potential, respectively.

For this compound, the MEP map is expected to show the most negative potential (red regions) localized on the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyridazinone ring. These sites represent the primary centers for electrophilic interactions. Conversely, the most positive potential (blue regions) would be found around the hydrogen atoms of the aromatic rings, indicating these as potential sites for nucleophilic interactions. This analysis provides a clear visual representation of the molecule's reactivity landscape.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These quantum chemical parameters provide a more quantitative understanding than MEP maps alone.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive.

Chemical Softness (S): S = 1 / (2η). Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): ω = χ² / (2η). This index measures the energy stabilization when the system acquires additional electronic charge from the environment.

These descriptors are crucial for comparing the reactivity of different derivatives within a chemical series and correlating theoretical data with experimental observations, such as biological activity.

Table 2: Calculated Global Reactivity Descriptors for a Pyridazinone System

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Electronegativity (χ) | (I+A)/2 | 4.025 |

| Chemical Hardness (η) | (I-A)/2 | 2.225 |

| Chemical Softness (S) | 1/(2η) | 0.225 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.639 |

Note: These values are illustrative, based on calculations for structurally similar pyridazinone compounds.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

The compound this compound possesses several rotatable single bonds, particularly in the linkage of the methoxybenzyl group to the pyridazinone nitrogen. This flexibility allows the molecule to adopt various conformations in solution. The relative orientation of the phenyl, pyridazinone, and methoxybenzyl rings is crucial for its interaction with biological targets.

MD simulations can be used to explore the conformational landscape of the molecule. By simulating the molecule in a solvent box for an extended period (nanoseconds to microseconds), one can observe the different shapes it adopts and determine their relative stabilities. Analysis of a related crystal structure, 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one, revealed that even in a solid state, two different molecules in the asymmetric unit adopted distinct orientations of the benzyl (B1604629) ring relative to the pyridazinone core, highlighting the molecule's conformational flexibility. MD simulations would allow for a more comprehensive mapping of these and other possible conformations in a dynamic solution environment.

The choice of solvent can significantly impact the solubility, stability, and conformation of a molecule. Experimental studies on the parent compound 6-phenyl-pyridazin-3(2H)-one have demonstrated how its solubility varies greatly in different solvents and solvent mixtures, such as DMSO and water.

MD simulations explicitly account for solvent effects by including a large number of solvent molecules in the simulation box. This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding between the pyridazinone's carbonyl oxygen and water molecules. These interactions can stabilize certain conformations over others. Alternatively, implicit solvent models, like the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent as a continuous medium, which is computationally less expensive. By running simulations in different solvents, one can predict how the conformational preferences and dynamic behavior of this compound change, providing critical information for its formulation and biological application.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.

Molecular docking simulations are employed to elucidate the binding modes of pyridazinone derivatives within the active sites of various biological targets. For related pyridazinone compounds, studies have shown potential interactions with targets like cyclin-dependent kinases (CDKs), DNA, and glutamate (B1630785) receptors. rjptonline.orgrrpharmacology.ru The binding orientation of this compound would be determined by a combination of steric fit and intermolecular interactions with the amino acid residues of a target's binding pocket.

Key interactions that are typically analyzed include:

Hydrogen Bonds: The carbonyl oxygen and nitrogen atoms of the pyridazinone ring are potential hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and methoxybenzyl groups can engage in hydrophobic interactions with nonpolar residues in the binding site.

π-π Stacking: The aromatic rings of the compound can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

For instance, in studies of other pyridazinone derivatives, the pyridazine (B1198779) ring has been observed to engage in π-stacking with phenol (B47542) rings of tyrosine residues within protein active sites. nih.gov A hypothetical docking of this compound into a kinase active site might show the phenyl group occupying a hydrophobic pocket, while the methoxybenzyl group extends towards the solvent-exposed region, with the core pyridazinone structure forming hydrogen bonds with the hinge region of the kinase.

Table 1: Potential Ligand-Target Interactions for this compound

| Interaction Type | Moiety of Compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Lys, Arg, His, Ser, Thr, Asn, Gln |

| Hydrogen Bond | Pyridazine Nitrogen | Gln, Asn, His |

| π-π Stacking | Phenyl Ring, Benzyl Ring | Phe, Tyr, Trp |

Following the prediction of the binding pose, the strength of the interaction is estimated by calculating the binding energy. This value gives an indication of the binding affinity of the ligand for the target protein. Lower binding energies typically suggest a more stable and favorable interaction. The analysis helps in identifying "hotspots," which are specific residues in the binding site that contribute significantly to the binding energy. Identifying these hotspots is crucial for understanding the mechanism of action and for designing more potent derivatives. While specific energy values for this compound are not available, studies on similar pyridazinone compounds targeting glutamate receptors have shown binding energies ranging from -5.0 to -11.6 kcal/mol, indicating strong affinity. rrpharmacology.ru

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built using molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov These can include electronic, steric, hydrophobic, and topological properties. For a series of pyridazinone derivatives, a predictive QSAR model would be developed by correlating these descriptors with their experimentally determined biological activities.

Commonly used molecular descriptors include:

LogP: A measure of hydrophobicity.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: Important for intermolecular interactions.

Machine learning algorithms such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM) are often used to build these models. scielo.br A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMSIA), provide a more detailed understanding of how steric and electrostatic fields of a molecule influence its biological activity. frontiersin.org In a CoMSIA study, aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. The resulting fields are visualized as contour maps.

Steric Contour Maps: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours indicate regions where bulky groups are unfavorable. For this compound, a CoMSIA map might suggest that increased bulk on the phenyl ring is beneficial, whereas steric hindrance near the pyridazinone core is detrimental.

Electrostatic Contour Maps: Blue contours show areas where positive charges increase activity, and red contours show where negative charges are preferred. Such maps could indicate that an electron-withdrawing group on the phenyl ring or an electron-donating group on the benzyl moiety might enhance the compound's potency.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov A pharmacophore model for a series of active pyridazinone derivatives would typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to be active against the target of interest. semanticscholar.org The identified "hits" can then be subjected to further computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. medsci.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Reactivity and Reaction Mechanisms of 2 4 Methoxybenzyl 6 Phenylpyridazin 3 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring's electron-deficient nature makes electrophilic aromatic substitution challenging. researchgate.net The nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. youtube.comquimicaorganica.org Compared to benzene, pyridazine (B1198779) and its derivatives are significantly less reactive and require harsh conditions for substitution to occur. quimicaorganica.org When substitution does happen on an unsubstituted pyridazine, it typically favors the positions less deactivated by the nitrogen atoms. However, in 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, the ring is already fully substituted at positions 2, 3, and 6, and the remaining positions (C4 and C5) are part of a conjugated system. Direct electrophilic attack on these carbons is generally unfavorable without strong activating groups.

Conversely, the electron-poor character of the pyridazinone ring makes it susceptible to nucleophilic substitution reactions, particularly at the carbon positions adjacent to the nitrogen atoms if a suitable leaving group is present. mdpi.comflinders.edu.au For instance, if a halogen were present at the C6 position instead of the phenyl group, it could be readily displaced by various nucleophiles. mdpi.com In the case of the title compound, nucleophilic attack is less straightforward as there are no conventional leaving groups on the ring. However, the carbonyl group at C3 can be a site for nucleophilic addition.

Table 1: General Reactivity of the Pyridazinone Ring

| Reaction Type | Reactivity | Favored Positions (General) | Notes |

|---|---|---|---|

| Electrophilic Substitution | Low | C4, C5 | The π-deficient nature of the ring deactivates it towards electrophiles. researchgate.netyoutube.com |

| Nucleophilic Substitution | High (with leaving group) | C3, C6 | The electron-withdrawing nitrogens activate these positions for nucleophilic attack. mdpi.com |

Tautomerism and Isomerization Pathways

Pyridazin-3(2H)-ones can theoretically exist in different tautomeric forms, primarily through keto-enol tautomerism. The compound can exist in the lactam form (as named) or the aromatic lactim (3-hydroxy-pyridazine) form. nih.gov For most pyridazin-3(2H)-ones, the equilibrium strongly favors the keto (lactam) form, as it is thermodynamically more stable. nih.govresearchgate.net

The potential tautomeric equilibrium for the core structure is depicted below:

Keto Form (Lactam): 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one

Enol Form (Lactim): 3-hydroxy-2-(4-methoxybenzyl)-6-phenylpyridazine

Spectroscopic studies on related pyridazinone derivatives confirm the predominance of the keto structure. researchgate.net

Isomerization pathways for the pyridazinone ring itself, such as photochemical rearrangements, can be complex. Studies on related heterocyclic N-oxides have shown that irradiation can induce ring opening to form diazo intermediates, which can then cyclize to form different isomers like pyrazole (B372694) derivatives or lose nitrogen to form furan (B31954) derivatives. researchgate.net While the title compound is not an N-oxide, photo-induced isomerization remains a theoretical possibility under specific energetic conditions.

Cycloaddition Reactions Involving the Pyridazinone Moiety

The diene-like character of the pyridazinone ring system allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. Due to the electron-deficient nature of the pyridazine ring, it typically acts as the diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. mdpi.comresearchgate.net

Pyridazinones can also undergo [3+2] dipolar cycloaddition reactions. For example, the reaction of pyridazinones with a dipole like diazopropane (B8614946) can lead to the formation of fused pyrazolo[3,4-d]pyridazinone systems. nih.gov These reactions are valuable tools for synthesizing more complex heterocyclic structures. The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the reacting partner.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Role of Pyridazinone | Reacting Partner | Product Type |

|---|---|---|---|

| [4+2] Cycloaddition (Inverse-Demand Diels-Alder) | Diene | Electron-rich alkyne/alkene | Fused bicyclic systems. mdpi.comresearchgate.net |

| [3+2] Dipolar Cycloaddition | Dipolarophile | 1,3-dipoles (e.g., diazopropane) | Fused heterocyclic systems (e.g., pyrazolopyridazinones). nih.gov |

Photo-Induced Reactions and Stability

The stability of pyridazinone derivatives can be influenced by exposure to light. Photochemical reactions of heterocyclic compounds can lead to various rearrangements and isomerizations. researchgate.net For instance, studies on 3,6-diphenylpyridazine (B189494) N-oxide have demonstrated that UV irradiation can lead to an excited singlet state that undergoes ring opening. This process can result in the formation of a diazo intermediate, which may subsequently lose a nitrogen molecule to yield a furan derivative (e.g., 2,5-diphenylfuran). researchgate.net

Mechanistic Studies of Functional Group Transformations

The pyridazinone scaffold is a versatile platform for functional group transformations, often serving as a carrier for various chemical moieties. nih.govkorea.edu Mechanistic studies often focus on reactions that modify the substituents or the core ring structure.

One common transformation involves nucleophilic substitution at positions C3 or C6, should they bear a leaving group like a chlorine atom. The mechanism proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms and the carbonyl group. mdpi.com

Another area of mechanistic interest is the N-alkylation of the pyridazinone ring. The reaction of a 6-substituted-pyridazin-3(2H)-one with an alkyl halide (such as 4-methoxybenzyl chloride) in the presence of a base is a standard method for synthesizing N2-substituted derivatives like the title compound. The mechanism involves the deprotonation of the N-H group by the base to form a pyridazinone anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.

These transformations highlight the utility of the pyridazinone core in synthetic chemistry, allowing for the construction of a diverse library of derivatives. eurekalert.org

Following a comprehensive search for pre-clinical and in vitro/in silico data on the chemical compound “this compound,” it has been determined that there is no publicly available research detailing its specific molecular interactions as outlined in the requested article structure.

Investigations into scientific databases and scholarly articles yielded no specific data regarding the enzyme inhibition mechanisms or receptor binding characterization for this particular pyridazinone derivative. While the broader class of pyridazinone compounds has been studied for various therapeutic targets, the requested detailed findings—such as binding affinities (IC50, Ki, Kd), specific enzyme or receptor targets (e.g., COX-2, PDE4, Aldose Reductase, Sortase A, FGFR1, JNK1, TRPC5, Histamine H3 Receptor), and molecular binding modes—for this compound could not be located.

Therefore, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline for this specific compound is not possible based on the currently available information. Research on related pyridazinone structures does exist nih.govresearchgate.net, but does not pertain to the exact molecule and thus falls outside the scope of the request.

Molecular Interactions and Target Identification: Pre Clinical and in Vitro/in Silico Investigations of Pyridazinone Compounds

Protein-Ligand Interaction Dynamics

Detailed investigations into the protein-ligand interaction dynamics of 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one are not currently available in published research. Such studies are crucial for understanding the mechanism of action of a compound and typically involve a combination of biophysical and computational techniques.

Biophysical Characterization of Binding Events

There is no specific data from biophysical studies such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) that characterize the binding of this compound to a specific protein target. These techniques are instrumental in confirming direct physical interactions between a ligand and its target protein and can provide insights into the structural basis of this interaction.

Analysis of Binding Thermodynamics and Kinetics

Similarly, the thermodynamic and kinetic parameters of the binding of this compound to any putative protein target have not been reported. Data on binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and association/dissociation rate constants (kon/koff) are essential for a comprehensive understanding of the molecular recognition process.

Target Validation Methodologies at a Cellular Level (e.g., in vitro assays using cell lines)

While numerous studies have explored the biological effects of various pyridazinone derivatives in cell-based assays, specific research identifying and validating the cellular targets of this compound is not documented. Target validation at the cellular level is a critical step in drug discovery, confirming that the interaction of a compound with its intended target produces the desired physiological response. This typically involves techniques such as genetic knockdown (e.g., siRNA, CRISPR), overexpression studies, or the use of specific inhibitors in relevant cell lines. The absence of such studies for this particular compound means its precise mechanism of action at a cellular level remains unelucidated.

Given the broad spectrum of activities reported for the pyridazinone scaffold, which includes anti-inflammatory, anticancer, and cardiovascular effects, it is plausible that this compound may interact with various protein targets. However, without specific experimental evidence, any discussion of its potential targets would be purely speculative and fall outside the scope of this evidence-based article.

Future research, including high-throughput screening, proteomic profiling, and detailed biophysical and cellular assays, will be necessary to identify and validate the specific molecular targets of this compound and to characterize its interaction dynamics.

Structure Activity Relationship Sar Studies for Pyridazinone Scaffolds

Influence of Substituents on Molecular Interactions

The biological activity of pyridazinone derivatives can be significantly modulated by the nature, position, and electronic properties of substituents on the pyridazinone core and its appended functionalities.

The pyridazinone ring, a six-membered heterocyclic structure with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. researchgate.netscholarsresearchlibrary.com Its properties can be finely tuned by the introduction of various substituents. The position of these substituents has a profound impact on the molecule's interaction with biological targets. For instance, in a series of pyridazinone derivatives developed as selective MAO-B inhibitors, the presence of a chloro substituent at the para position of a phenyl ring attached to the core significantly increased inhibitory activity compared to the unsubstituted parent structure. nih.govmdpi.com This highlights the importance of both the electronic nature (electron-withdrawing) and the specific position (para) of the substituent in enhancing biological potency. nih.govmdpi.com

The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the electron distribution within the pyridazinone ring system. This, in turn, influences the molecule's ability to form hydrogen bonds, engage in π-π stacking interactions, and fit into the binding pockets of target proteins. blumberginstitute.org For example, it has been hypothesized that the substitution of electron-withdrawing groups on a benzalhydrazone ring attached to the pyridazinone core leads to an increase in MAO-B inhibitory activity. nih.gov

The planarity of the pyridazinone scaffold can also be a key determinant of its biological activity, as a more planar structure may allow for better interactions within the typically hydrophobic and relatively closed active sites of enzymes. nih.gov The introduction of certain substituents can influence this planarity, thereby affecting binding affinity.

A study on aminopyridazinone regioisomers revealed a significant difference in lipophilicity based on the position of a substituted amino group. The 4-isomers consistently exhibited higher lipophilicity than the 5-isomers, which can have a substantial impact on their pharmacokinetic and pharmacodynamic properties. nih.gov

The substituent at the N-2 position of the pyridazinone ring plays a critical role in molecular recognition and has been a frequent site of modification in SAR studies. In the context of phosphodiesterase 4 (PDE4) inhibitors, it was found that a hydrogen bond donor function at the R2 position (N-H) was optimal for affinity to PDE4B. nih.gov N-methyl derivatives were found to be less potent, and interestingly, increasing the hydrophobic character with an N-benzyl group also slightly decreased the inhibitory effect, though it was suggested this might influence selectivity. nih.gov

Conversely, in other series of pyridazinone derivatives, the introduction of larger substituents at the N-2 position has been shown to be beneficial for activity. For example, the linkage of an acetamide (B32628) side chain to the lactam nitrogen at the N-2 position has been associated with increased analgesic and anti-inflammatory action. sarpublication.com This suggests that the optimal N-substituent is highly dependent on the specific biological target and the geometry of its binding site.

The phenyl group at the C-6 position and the 4-methoxybenzyl group at the N-2 position are key structural features of the compound “2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one.” These aryl and substituted aryl groups play a significant role in defining the molecule's specificity and affinity for its biological targets.

The phenyl group at C-6 is a common feature in many biologically active pyridazinone derivatives, contributing to hydrophobic interactions within the binding pocket of target proteins. sarpublication.com Modifications to this phenyl ring, such as the introduction of substituents, can modulate activity and selectivity.

Ligand Efficiency and Lipophilic Efficiency Analysis for Pyridazinone Derivatives

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of compounds and guiding lead optimization. nih.govcore.ac.uk LE relates the binding affinity of a molecule to its size (heavy atom count), while LLE connects potency to lipophilicity (LogP). nih.govwikipedia.org These metrics help in identifying compounds that achieve high potency with a minimal number of atoms and optimal lipophilicity, which often translates to better drug-like properties. nih.govresearchgate.net

For pyridazinone derivatives, these efficiency metrics can be used to compare different substitution patterns and prioritize compounds for further development. A high LE value indicates that the molecule is making efficient use of its atoms to bind to the target. A desirable LLE value (often suggested to be greater than 5) indicates that the compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic turnover, and off-target toxicity. core.ac.ukwikipedia.org

The following interactive table provides a hypothetical analysis of LE and LLE for a series of pyridazinone derivatives, illustrating how these metrics can be used to evaluate and compare compounds.

| Compound | pIC50 | LogP | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| Derivative A | 7.2 | 2.5 | 22 | 0.33 | 4.7 |

| Derivative B | 7.8 | 3.1 | 25 | 0.31 | 4.7 |

| Derivative C | 8.1 | 2.9 | 24 | 0.34 | 5.2 |

| Derivative D | 7.5 | 3.8 | 26 | 0.29 | 3.7 |

| Derivative E | 8.5 | 3.2 | 28 | 0.30 | 5.3 |

Note: The data in this table is illustrative and intended to demonstrate the application of LE and LLE concepts.

In this hypothetical example, while Derivative E is the most potent, Derivative C shows a slightly better ligand efficiency. Both Derivatives C and E have favorable lipophilic efficiency values. Derivative D, despite having good potency, has a lower LLE due to its higher lipophilicity, which might make it a less desirable candidate.

Rational Design Principles for Modulating Molecular Interaction Profiles

The rational design of pyridazinone derivatives with specific molecular interaction profiles is guided by an understanding of their SAR and the structural biology of their targets. nih.gov Molecular docking and computational modeling are powerful tools in this process, allowing for the visualization of binding modes and the prediction of binding affinities. researchgate.net

Key principles for the rational design of pyridazinone-based compounds include:

Scaffold Hopping and Bioisosteric Replacement: The pyridazinone core can be considered a privileged scaffold. nih.gov Bioisosteric replacement of its substituents can be used to fine-tune properties. For example, replacing a phenyl ring with a different heterocyclic ring can introduce new hydrogen bonding opportunities and alter the molecule's dipole moment. nih.gov

Structure-Based Design: When the three-dimensional structure of the target protein is known, ligands can be designed to form specific interactions with key amino acid residues in the binding site. researchgate.net This can involve positioning hydrogen bond donors and acceptors to complement the protein surface and optimizing hydrophobic interactions.

Control of Physicochemical Properties: The design process should aim to maintain key interactions while optimizing physicochemical properties such as solubility, permeability, and metabolic stability. This can be achieved by carefully selecting substituents that modulate lipophilicity and polarity. nih.gov

Substituent Vector Analysis: The pyridazinone core offers multiple positions for substitution (e.g., C-4, C-5, C-6, and N-2). A systematic exploration of these positions with a diverse set of substituents can reveal vectors that lead to improved activity and selectivity. nih.gov

By applying these principles, medicinal chemists can more efficiently navigate the chemical space of pyridazinone derivatives to develop new therapeutic agents with improved efficacy and safety profiles.

Future Research Directions and Unexplored Avenues for 2 4 Methoxybenzyl 6 Phenylpyridazin 3 2h One

Exploration of Novel Synthetic Pathways and Catalytic Approaches

While classical methods for pyridazinone synthesis are well-established, future research should focus on the development of more efficient, sustainable, and versatile synthetic routes to 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one and its analogs. nih.govorganic-chemistry.org Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry, offer promising avenues for exploration. organic-chemistry.orgliberty.edu

The exploration of novel catalytic systems could significantly enhance the efficiency of key bond-forming reactions in the synthesis of the pyridazinone core. For instance, employing copper- or palladium-based catalysts in the final cyclization or derivatization steps could lead to higher yields and milder reaction conditions. organic-chemistry.org Furthermore, the development of asymmetric synthetic routes would be crucial for investigating the stereochemical aspects of its biological activity, should chiral centers be introduced into the molecule.

Future synthetic endeavors could focus on:

Microwave-assisted organic synthesis (MAOS): To accelerate reaction times and improve yields.

One-pot multi-component reactions: To increase synthetic efficiency and reduce waste.

Green chemistry approaches: Utilizing environmentally benign solvents and catalysts.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Lewis Acid-Mediated Inverse Electron Demand Diels-Alder Reaction | High regiocontrol, access to functionalized pyridazines. organic-chemistry.org | Substrate scope, availability of starting materials. |

| Copper-Catalyzed Aerobic Cyclization | Use of a readily available and inexpensive catalyst, mild reaction conditions. organic-chemistry.org | Potential for side reactions, optimization of catalyst loading. |

| Palladium-Catalyzed Cross-Coupling Reactions | High functional group tolerance, ability to form C-N and C-C bonds with high precision. liberty.edu | Cost of catalyst, ligand screening may be required. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup cost, potential for clogging. |

Table 1: Comparison of Potential Novel Synthetic Strategies

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to predict the physicochemical properties, biological activities, and potential molecular targets of this compound. mdpi.com Advanced computational methods can guide future experimental work, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comresearchgate.net This can provide insights into its stability, preferred conformations, and sites susceptible to metabolic attack.

Molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the binding affinity and interaction patterns of the compound with various biological targets. nih.govmdpi.com By screening a library of known protein structures, potential targets can be identified for subsequent experimental validation. MD simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing a more realistic model of the binding event. nih.gov

Future computational studies could include:

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations: To model enzymatic reactions and transition states with high accuracy.

Pharmacophore modeling and virtual screening: To identify other potential bioactive molecules with similar structural features. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness of the compound early in the discovery process. researchgate.net

An overview of applicable computational methods is provided in Table 2.

| Computational Method | Information Gained | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. mdpi.comresearchgate.net | Predicting stability, identifying reactive sites. |

| Molecular Docking | Binding affinity, binding mode, identification of key interactions. nih.govmdpi.com | Virtual screening against potential protein targets. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the ligand-protein complex, conformational changes. nih.gov | Assessing the stability of predicted binding poses. |

| ADMET Prediction | Pharmacokinetic and toxicity profiles. researchgate.net | Early-stage assessment of drug-likeness. |

Table 2: Advanced Computational Methods for Predictive Modeling

Identification of Unconventional Molecular Targets and Interaction Mechanisms

The pyridazinone scaffold has been associated with a diverse range of molecular targets, including enzymes and receptors. nih.govnih.gov While initial studies might focus on well-known targets for this class of compounds, such as cyclooxygenases (COX), lipoxygenases (LOX), and phosphodiesterases (PDEs), future research should aim to identify unconventional molecular targets. nih.gov

A comprehensive screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels could reveal novel biological activities. For example, some pyridazinone derivatives have shown activity against Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases. acs.orgscispace.com Others have been identified as agonists for formyl peptide receptors (FPRs), which play a role in the innate immune response. nih.govnih.gov

Investigating the mechanism of action at the molecular level is also crucial. This could involve techniques such as:

Surface Plasmon Resonance (SPR): To study the kinetics of binding to a target protein in real-time.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.

X-ray crystallography or cryo-electron microscopy: To obtain a high-resolution structure of the compound bound to its target, revealing the precise molecular interactions. acs.org

A list of potential, including unconventional, molecular targets is provided in Table 3.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | COX-2, 5-LOX, PDE4, MAO-B, VAP-1, DYRK1A, GSK3, Cdc7. nih.gov | Inflammation, neurodegenerative diseases, cancer. |

| Receptors | Formyl Peptide Receptors (FPR1, FPRL1), Transient Receptor Potential Channel 5 (TrpC5). nih.govnih.gov | Inflammation, immune modulation, neurological disorders. |

| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov | Cancer. |

| Proteasomes | Trypanosoma cruzi proteasome. acs.org | Chagas disease. |

Table 3: Potential Molecular Targets for this compound

Integration of Omics Data for Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" data is essential. Transcriptomics (e.g., RNA-seq), proteomics, and metabolomics can provide a comprehensive picture of the cellular pathways modulated by the compound.

By treating cells or animal models with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, it is possible to identify key signaling pathways and biological processes that are affected. This unbiased approach can help to formulate new hypotheses about the compound's mechanism of action and identify potential biomarkers for its activity.

Future research in this area could involve:

Differential gene expression analysis: To identify genes that are up- or down-regulated in response to treatment.

Pathway analysis: To determine which signaling pathways are significantly enriched in the differentially expressed genes or proteins.

Metabolomic profiling: To identify changes in the cellular metabolome that could be indicative of a specific biological effect.

Development of Advanced Spectroscopic Probes based on the Compound's Structure

The structural backbone of this compound can serve as a scaffold for the development of advanced spectroscopic probes for biological imaging and sensing. nih.govrsc.org By incorporating fluorophores, chromophores, or other reporter groups into the molecule, it may be possible to create probes that can visualize specific biological processes or detect the presence of certain analytes in living cells. mdpi.com

The design of such probes would involve modifying the pyridazinone structure to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. nih.gov The change in the π-conjugated system upon interaction with a target can lead to a distinct spectroscopic signal, providing a basis for a "turn-on" or "turn-off" sensor. nih.gov

Potential applications for spectroscopic probes based on this scaffold include:

Fluorescent labeling of specific cellular compartments. mdpi.com

Sensing of metal ions or reactive oxygen species.

Imaging of enzyme activity.

The design principles for such probes would rely on established photophysical mechanisms, as outlined in Table 4.

| Photophysical Mechanism | Principle | Potential Application |

| Photoinduced Electron Transfer (PET) | Quenching of fluorescence that is restored upon analyte binding. | "Turn-on" sensing of cations or anions. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between a donor and acceptor fluorophore, sensitive to distance changes. | Probing protein-protein interactions or conformational changes. |

| Intramolecular Charge Transfer (ICT) | Change in the electronic distribution upon excitation, sensitive to the local environment. | Probing solvent polarity or binding to hydrophobic pockets. |

| Change in π-Conjugated System | Alteration of the conjugated system through a chemical reaction, leading to a significant change in spectroscopic properties. nih.gov | High signal-to-background ratio probes for specific analytes. |

Table 4: Principles for the Design of Spectroscopic Probes

Q & A

Basic: What synthetic methodologies are reported for 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with appropriate aldehydes under alkaline conditions. A typical protocol involves reacting the pyridazinone precursor (0.005 mol) with 4-methoxybenzaldehyde (0.005 mol) in ethanol (20 mL) and ethanolic sodium ethoxide at room temperature for 12–24 hours. Acidification with concentrated HCl precipitates the product, which is recrystallized from 90% ethanol (yield: 78%) . Key parameters include stoichiometric control of the aldehyde, reaction time, and pH adjustment during workup. For thio-derivatives, Lawesson’s reagent in toluene under reflux can replace the ketone oxygen with sulfur, enabling functional diversification .

Basic: How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Structural confirmation involves multi-spectral analysis:

- 1H/13C NMR : Distinct signals include δ 5.43 ppm (s, CH2 from methoxybenzyl), δ 3.85 ppm (OCH3), and aromatic protons at δ 7.12–8.22 ppm .

- X-ray crystallography : Reveals molecular conformation and intermolecular interactions (e.g., hydrogen bonding). For example, the crystal structure of a related analog (4-benzyl-6-phenylpyridazinone) shows a dihedral angle of 85.3° between the phenyl and pyridazinone planes .

- IR spectroscopy : A carbonyl stretch near 1672 cm⁻¹ confirms the pyridazinone core .

Advanced: How can computational models predict solubility and thermodynamic properties of this compound in solvent systems?

Experimental solubility in binary solvents (e.g., DMSO + water) can be modeled using van’t Hoff , Apelblat , and λh equations to correlate mole fraction solubility with temperature. For pyridazinone derivatives like 6-phenylpyridazin-3(2H)-one, the Apelblat equation shows high accuracy (R² > 0.99) in predicting solubility trends. Computational tools like COSMO-RS can further estimate activity coefficients and solvation free energies, aiding formulation design .

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., FPR2 agonist potency) arise from substituent effects. For example:

- Methoxy position : 4-Methoxybenzyl analogs exhibit higher FPR2 specificity than 3-methoxy derivatives due to optimized steric and electronic interactions .

- Substitution patterns : Thio-derivatives (e.g., 4-(4-methoxybenzyl)-6-methylpyridazine-3(2H)-thione) show altered receptor binding compared to oxygenated analogs, as confirmed via calcium mobilization assays .

Methodological resolution involves SAR studies with systematic variation of substituents, paired with molecular docking to map binding pockets.

Advanced: How do crystal packing and Hirshfeld surface analysis inform solid-state stability?

Hirshfeld surface analysis quantifies intermolecular interactions. For 4-benzyl-6-phenylpyridazinone, C–H···O hydrogen bonds (contributing 12.7% to the surface) and π–π stacking (8.9%) stabilize the lattice. The high dnorm values (>1.8 Å) indicate weak van der Waals contacts, suggesting susceptibility to polymorphic transitions under stress .

Basic: What purification techniques are effective for isolating this compound, and how do they impact yield/purity?

- Recrystallization : Ethanol (90%) achieves >95% purity, though yield loss (~20%) occurs due to solubility limitations .

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves closely related impurities but requires optimization to prevent decomposition of the methoxybenzyl group.

Advanced: How can isotopic labeling or deuterated analogs aid mechanistic studies in pharmacokinetics?

Deuterating the methoxy group (e.g., CD3O-substitution) enables tracking via LC-MS/MS to study metabolic stability. For pyridazinones, deuteration at the benzylic position reduces first-pass metabolism by cytochrome P450 enzymes, as shown in analogs with similar scaffolds .

Advanced: What role do steric and electronic effects play in modulating insecticidal activity?

In SAR studies against Plutella xylostella, electron-withdrawing groups (e.g., Cl at position 5) enhance activity (LC50: 12 μg/mL) compared to electron-donating groups (e.g., CH3). Steric hindrance from bulkier N-substituents reduces binding to acetylcholinesterase, as demonstrated via molecular dynamics simulations .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors .

- Waste disposal : Neutralize acidic byproducts before aqueous disposal, and segregate organic waste for incineration .

Advanced: How can time-resolved spectroscopy elucidate photodegradation pathways?

Laser flash photolysis (355 nm excitation) identifies transient species (e.g., triplet excited states) in pyridazinones. For 6-phenyl analogs, photodegradation proceeds via singlet oxygen (¹O₂) generation, with a half-life of 2.3 hours under UV light. Quenching experiments with NaN3 confirm Type II phototoxicity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.